molecular formula C13H20N2O B14258696 N-{4-[(Pentan-3-yl)amino]phenyl}acetamide CAS No. 184681-48-9

N-{4-[(Pentan-3-yl)amino]phenyl}acetamide

Cat. No.: B14258696
CAS No.: 184681-48-9
M. Wt: 220.31 g/mol
InChI Key: ZRQZHOXIHFPYEK-UHFFFAOYSA-N
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Description

N-{4-[(Pentan-3-yl)amino]phenyl}acetamide is an organic compound with the molecular formula C13H20N2O. It is a solid powder that is soluble in organic solvents such as ethanol and ether but has poor solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(Pentan-3-yl)amino]phenyl}acetamide typically involves the reaction of 4-aminophenylacetic acid with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(Pentan-3-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(Pentan-3-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{4-[(Pentan-3-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(Pentan-3-yl)amino]phenyl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pentan-3-yl group provides hydrophobic characteristics, influencing its solubility and interaction with biological targets .

Properties

CAS No.

184681-48-9

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[4-(pentan-3-ylamino)phenyl]acetamide

InChI

InChI=1S/C13H20N2O/c1-4-11(5-2)15-13-8-6-12(7-9-13)14-10(3)16/h6-9,11,15H,4-5H2,1-3H3,(H,14,16)

InChI Key

ZRQZHOXIHFPYEK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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